Antifungal peptide 2

Antifungal Potency Plant Defensins Crop Protection

Antifungal peptide 2 (EAFP2) is a 41-residue plant defensin isolated from the bark of Eucommia ulmoides Oliv, characterized by a unique five-disulfide cross-linking motif and a defined chitin-binding domain. It exhibits potent, broad-spectrum inhibitory activity against both chitin-containing and chitin-free pathogenic fungi, including Fusarium oxysporum, Verticillium dahliae, and Phytophthora infestans.

Molecular Formula
Molecular Weight
Cat. No. B1578393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal peptide 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Peptide 2 (EAFP2): Five-Disulfide Plant Defensin for Broad-Spectrum Antifungal Research – Procurement Guide


Antifungal peptide 2 (EAFP2) is a 41-residue plant defensin isolated from the bark of Eucommia ulmoides Oliv, characterized by a unique five-disulfide cross-linking motif and a defined chitin-binding domain [1]. It exhibits potent, broad-spectrum inhibitory activity against both chitin-containing and chitin-free pathogenic fungi, including Fusarium oxysporum, Verticillium dahliae, and Phytophthora infestans [2]. This peptide represents the first structurally characterized plant antifungal peptide with a five-disulfide bridge arrangement, conferring exceptional conformational rigidity and thermal stability [3]. For procurement purposes, recombinant EAFP2 is commercially available with >95% HPLC purity and verified disulfide bond integrity, ensuring reproducible experimental outcomes .

Why Generic Antifungal Peptide Substitution Fails: Structural and Functional Uniqueness of EAFP2


Antifungal peptides are not interchangeable commodities. Their efficacy, spectrum, and stability are exquisitely sensitive to disulfide bond architecture, chitin-binding capacity, and electrostatic surface features. Generic substitution with canonical four-disulfide plant defensins (e.g., RsAFP2, MsDef1) or hevein-like peptides (e.g., WAMP) risks significant loss of activity against chitin-free fungi and reduced thermal tolerance. EAFP2's five-disulfide motif—the first such architecture identified in a plant antifungal peptide [1]—directly underpins its unique chitin-binding domain and exceptional conformational stability, which are absent from typical four-disulfide defensins. The quantitative evidence below demonstrates precisely why EAFP2 cannot be replaced by its closest analogs without compromising performance.

Quantitative Differentiation of EAFP2: Comparative Antifungal Potency, Stability, and Structural Metrics


Direct Potency Advantage: EAFP2 Exhibits 1.4–2.0× Lower IC50 than EAFP1 Across Multiple Fungal Pathogens

In a direct head-to-head comparison against eight pathogenic fungi, EAFP2 demonstrated consistently lower IC50 values than its closest structural analog EAFP1. The IC50 range for EAFP2 was 18–109 μg/mL, while EAFP1 required 35–155 μg/mL, representing an approximate 1.4- to 2.0-fold improvement in potency depending on the fungal species tested [1]. Notably, EAFP2 was particularly effective against Fusarium moniliforme (IC50 18 μg/mL) compared to EAFP1 (IC50 35 μg/mL), a key pathogen of maize and other cereal crops.

Antifungal Potency Plant Defensins Crop Protection

Unique Five-Disulfide Architecture: EAFP2 Possesses One Additional Disulfide Bond vs. Canonical Four-Disulfide Plant Defensins

EAFP2 contains ten cysteine residues forming five disulfide bridges with the pairing pattern C1-C5, C2-C9, C3-C6, C4-C7, and C8-C10 [1]. This five-disulfide motif is the first reported for any plant antifungal peptide [2]. In contrast, the vast majority of plant defensins, including MsDef1, MtDef4, RsAFP2, and NaD1, possess only eight cysteines and form four disulfide bonds stabilized by the canonical cysteine-stabilized αβ motif [3].

Peptide Structure Disulfide Bond Conformational Stability

Exceptional Stability: Instability Index of 3.366 vs. >40 for Typical Antimicrobial Peptides

The computed Instability Index for EAFP2 is 3.366, as determined by the ProtParam algorithm [1]. A value below 40 is considered predictive of a stable protein in vitro, and EAFP2's value is an order of magnitude lower than the threshold, indicating exceptional stability. For comparison, many antimicrobial peptides (e.g., magainin-2, cecropin A) exhibit instability indices >40, classifying them as unstable and prone to aggregation or degradation [2]. Molecular dynamics simulations further confirm that the tertiary structure of EAFP2 remains intact with no large conformational change up to 400 K (127°C), attributed to its five-disulfide cross-linking [3].

Peptide Stability Shelf-Life Formulation

Dual Targeting of Chitin-Containing and Chitin-Free Fungi: Broader Spectrum than Hevein-Like Peptides

EAFP2 exhibits potent inhibitory activity against both chitin-containing fungi (e.g., Fusarium oxysporum, Gibberella zeae, Alternaria lycopersici) and chitin-free oomycetes (e.g., Phytophthora infestans), with IC50 values ranging from 18 to 109 μg/mL across all tested species [1]. This dual activity stems from its unique chitin-binding domain (residues 11–30) coupled with a cationic face formed by clustered arginine residues (Arg6, Arg9, Arg36, Arg40), which enables membrane interaction independent of chitin binding [2]. In contrast, hevein-like peptides and many plant defensins are restricted to chitin-containing fungi due to their exclusive reliance on chitin recognition for activity [3].

Antifungal Spectrum Chitin-Binding Crop Pathogens

Commercial Availability with Verified Disulfide Bond Integrity: >95% HPLC Purity and Defined Cysteine Pairing

Recombinant EAFP2 is commercially available with a purity exceeding 95% by HPLC and a fully characterized disulfide bond pattern (C1-C5, C2-C9, C3-C6, C4-C7, C8-C10) . This level of characterization ensures batch-to-batch consistency and eliminates the need for in-house oxidative folding optimization. In contrast, many generic antifungal peptides are supplied with lower purity (often <90%) and without verification of disulfide bond integrity, which can lead to significant variability in antifungal activity between batches .

Peptide Procurement Quality Control Reproducibility

Optimal Research and Industrial Applications for EAFP2 Based on Quantified Differentiation


Agricultural Fungicide Development for Broad-Spectrum Crop Protection

EAFP2 is ideally suited for formulation as a biopesticide against both chitin-containing fungal pathogens (Fusarium oxysporum, Gibberella zeae) and chitin-free oomycetes (Phytophthora infestans), with IC50 values as low as 18 μg/mL [1]. Its dual targeting capability eliminates the need for combining multiple antifungal agents, simplifying field application and reducing regulatory complexity.

Structural Biology Research on Disulfide-Rich Antimicrobial Peptides

EAFP2 serves as a unique model system for studying the structure-function relationship of five-disulfide antimicrobial peptides. Its high-resolution NMR (PDB: 1P9Z) and X-ray (PDB: 1P9G) structures are available [2], and its exceptional thermal stability (no conformational change up to 400 K) [3] makes it an ideal candidate for biophysical studies requiring prolonged data acquisition or elevated temperatures.

Thermostable Antifungal Coatings for Post-Harvest Fruit and Vegetable Storage

The remarkable thermal stability of EAFP2 (Instability Index 3.366, stable up to 400 K) [3] enables its incorporation into edible coatings or packaging materials that may be exposed to elevated temperatures during processing or storage. This property is particularly valuable for protecting harvested crops from fungal spoilage without requiring cold-chain maintenance.

Positive Control and Reference Standard in Antifungal Susceptibility Testing

Due to its well-characterized potency (IC50 range 18–109 μg/mL across multiple fungi) [1] and commercial availability at >95% purity with verified disulfide bond integrity , EAFP2 is an excellent positive control for validating antifungal susceptibility assays, particularly when testing novel peptides or small molecules against plant pathogenic fungi.

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